(2S,5R)-2-(Bromomethyl)-5-(3-methoxyphenyl)oxane
Description
(2S,5R)-2-(Bromomethyl)-5-(3-methoxyphenyl)oxane is a chiral oxane derivative characterized by a bromomethyl group at the 2-position and a 3-methoxyphenyl substituent at the 5-position. The bromomethyl group serves as a reactive site for nucleophilic substitution, while the methoxyphenyl moiety contributes to electronic and steric effects .
Properties
Molecular Formula |
C13H17BrO2 |
|---|---|
Molecular Weight |
285.18 g/mol |
IUPAC Name |
(2S,5R)-2-(bromomethyl)-5-(3-methoxyphenyl)oxane |
InChI |
InChI=1S/C13H17BrO2/c1-15-12-4-2-3-10(7-12)11-5-6-13(8-14)16-9-11/h2-4,7,11,13H,5-6,8-9H2,1H3/t11-,13-/m0/s1 |
InChI Key |
GAOGCIRYYDYIOD-AAEUAGOBSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)[C@H]2CC[C@H](OC2)CBr |
Canonical SMILES |
COC1=CC=CC(=C1)C2CCC(OC2)CBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5R)-2-(Bromomethyl)-5-(3-methoxyphenyl)oxane typically involves the bromination of a precursor molecule. One common method is the bromination of (2S,5R)-2-methyl-5-(3-methoxyphenyl)oxane using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent such as dichloromethane at a controlled temperature to ensure selective bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
(2S,5R)-2-(Bromomethyl)-5-(3-methoxyphenyl)oxane can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding oxirane or other oxidized derivatives.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethylformamide (DMF).
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) in dichloromethane.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) in ether solvents.
Major Products
Nucleophilic Substitution: Formation of azide, thiol, or ether derivatives.
Oxidation: Formation of oxirane or other oxidized products.
Reduction: Formation of the corresponding methyl derivative.
Scientific Research Applications
(2S,5R)-2-(Bromomethyl)-5-(3-methoxyphenyl)oxane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its chiral nature.
Material Science: Utilized in the synthesis of polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (2S,5R)-2-(Bromomethyl)-5-(3-methoxyphenyl)oxane depends on the specific application. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing the nucleophile to attack the carbon center. In oxidation reactions, the compound undergoes electron transfer processes leading to the formation of oxidized products.
Comparison with Similar Compounds
(2S,5R)-2-(Bromomethyl)-5-(3-fluorophenyl)oxane
Structural Similarities and Differences :
- Core Structure : Both compounds share the oxane backbone with (2S,5R) stereochemistry and a bromomethyl group at position 2.
- Substituent Variation : The phenyl group at position 5 is substituted with 3-methoxy (electron-donating) in the target compound vs. 3-fluoro (electron-withdrawing) in the fluorophenyl analog.
Physicochemical and Reactivity Differences :
- Molecular Weight : The fluorophenyl derivative has a molecular weight of 273.14 (C₁₂H₁₄BrFO) compared to the methoxyphenyl analog (C₁₃H₁₆BrO₂), which is slightly heavier due to the methoxy group .
- In contrast, the fluorine atom may increase the electrophilicity of the bromomethyl group.
- Synthetic Applications : The fluorophenyl variant’s lower electron density might favor faster nucleophilic substitution at the bromomethyl site compared to the methoxyphenyl analog.
Biological Relevance :
While neither compound’s biological data is explicitly provided in the evidence, stereochemistry and substituent electronic profiles are critical in drug design. For example, delta opioid agonists like BW373U86 (with (2S,5R) configuration) show that stereochemistry influences receptor binding and activity .
Canagliflozin [(2S,3R,4R,5S,6R)-2-(Substituted Phenyl)oxane]
Structural Comparison :
- Oxane Core : Canagliflozin shares a multi-hydroxylated oxane ring but differs in substituents, including a fluorophenylthiophene group.
- Stereochemistry : The (2S,3R,4R,5S,6R) configuration highlights the importance of multiple stereocenters in pharmaceuticals.
Physicochemical Properties :
- Solubility: Canagliflozin is poorly soluble in aqueous media but soluble in organic solvents like methanol. This contrasts with the bromomethyl-oxane derivatives, where substituents like methoxy or fluorine could modulate solubility .
tert-Butyl (1R,5R)-9-(Cyanomethylene)-5-(3-methoxyphenyl)-2-azabicyclo[3.3.1]nonane-2-carboxylate
Catalytic Stereochemical Effects: (2S,5R)-2-Isopropyl-5-methylcyclohexanone
Tabulated Comparison of Key Compounds
Key Research Findings and Implications
- Stereochemistry and Reactivity : The (2S,5R) configuration in oxane derivatives influences catalytic efficiency and synthetic yields, as seen in epoxidation studies .
- Substituent Effects : Electron-donating groups (e.g., methoxy) may stabilize transition states in substitution reactions, whereas electron-withdrawing groups (e.g., fluoro) enhance electrophilicity .
Biological Activity
The compound's bromomethyl group enhances its reactivity, making it suitable for various organic synthesis applications. The methoxyphenyl group can participate in electronic interactions, which may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C13H17BrO2 |
| Molecular Weight | 285.18 g/mol |
| Structure | Chiral oxane compound |
Biological Activity Overview
While specific biological activities of (2S,5R)-2-(Bromomethyl)-5-(3-methoxyphenyl)oxane are not extensively documented, related compounds with similar structures often exhibit significant biological properties. The chirality of this compound suggests potential applications in medicinal chemistry, particularly in drug development where stereochemistry plays a crucial role in biological interactions.
Potential Biological Activities
- Enzyme Interactions : Due to its chiral nature, the compound may interact differently with various enzymes compared to its non-chiral or differently substituted analogs.
- Receptor Binding : The structural features may allow it to bind selectively to certain receptors, potentially leading to therapeutic effects.
- Antimicrobial Properties : Similar compounds have shown antimicrobial activity, suggesting that this compound could possess similar properties.
The mechanism of action for this compound likely involves:
- Nucleophilic Substitution : The bromomethyl group acts as a reactive site for nucleophilic attack, facilitating various chemical transformations.
- Chirality Influence : The stereochemistry can significantly affect how the compound interacts with biological targets, influencing its efficacy and potency.
Case Studies and Research Findings
Research on structurally similar compounds provides insights into the potential activities of this compound:
- Similar Compounds : Studies on related brominated compounds indicate that the presence of halogen atoms can enhance biological activity due to increased reactivity in biochemical pathways.
- Chirality in Drug Design : The importance of chirality in drug design is well-documented; compounds with specific stereochemical configurations often exhibit enhanced selectivity and reduced side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
